molecular formula C18H17NO3S B2816174 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2379978-04-6

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2816174
CAS No.: 2379978-04-6
M. Wt: 327.4
InChI Key: LHBKQCVGPZYOPO-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a high-purity chemical compound designed for research applications. This synthetic benzamide derivative features a hybrid heteroaromatic structure combining furan and thiophene rings, a design motif found in compounds investigated for various biological activities . The molecular architecture, incorporating ethoxy and benzamide functional groups, is characteristic of scaffolds used in pharmaceutical research, particularly in the development of modulators for nuclear hormone receptors and other biological targets . Researchers can utilize this compound as a chemical intermediate or as a reference standard in exploratory studies. The presence of both furan and thiophene heterocyclic systems in the molecular structure enhances its potential for diverse research applications, particularly in medicinal chemistry and drug discovery programs . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Proper safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment. Researchers should consult safety data sheets for specific handling and storage requirements.

Properties

IUPAC Name

4-ethoxy-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-21-15-7-5-13(6-8-15)18(20)19-11-16-10-14(12-23-16)17-4-3-9-22-17/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKQCVGPZYOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide core may yield the corresponding amine.

Scientific Research Applications

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its thiophene-furan heterocyclic system and ethoxy-substituted benzamide . Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents/Modifications Key Heterocycles Reference
4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide Benzamide Ethoxy, thiophen-2-ylmethyl, furan-2-yl Thiophene, Furan
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide Sulfamoyl, oxadiazole, furan-2-yl 1,3,4-Oxadiazole, Furan
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Benzamide Methoxy, trifluoromethyl, thienopyrimidinyl Thieno[2,3-d]pyrimidine
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Benzamide Dimethoxyphenyl, fluorophenylmethoxy Thiazole

Key Observations :

  • Heterocyclic Diversity: The target compound uses a thiophene-furan system, whereas analogs employ oxadiazoles (LMM11), thienopyrimidines (), or thiazoles (). These heterocycles influence electronic properties and binding affinities.
  • Substituent Effects: The ethoxy group in the target compound may enhance lipophilicity compared to methoxy or sulfamoyl groups in analogs.
  • Linker Flexibility : The methylene linker in the target compound contrasts with direct aryl-aryl bonds (e.g., LMM11) or ether linkages (), affecting conformational flexibility .

Physicochemical Properties

Comparative data on solubility, logP, and spectral characteristics:

Compound Solubility (Predicted) logP IR Stretching (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound Low (lipophilic) ~3.5 C=O (~1680), C-O (ethoxy, ~1250) Aromatic H: 6.8–7.5; Furan: 6.3–6.7
LMM11 Moderate (polar sulfamoyl) ~2.8 C=O (~1675), S=O (~1150) Oxadiazole CH: 8.1–8.3
4-Methoxy-N-(thienopyrimidinyl)benzamide Low ~3.7 C=O (~1685), C-F (~1100) Thieno CH: 7.9–8.2
N-[4-(2,5-dimethoxyphenyl)thiazol-2-yl]benzamide Moderate ~2.9 C=O (~1665), C-O (methoxy, ~1245) Thiazole CH: 7.5–7.8

Key Observations :

  • Spectral Signatures : IR and NMR data align with structural motifs (e.g., C=O in benzamide at ~1680 cm⁻¹, furan/thiophene protons at 6.3–7.5 ppm) .

Key Observations :

  • Antifungal Potential: The furan-thiophene system in the target compound may mimic LMM11’s furan-oxadiazole motif, suggesting possible thioredoxin reductase targeting .
  • Structural-Activity Relationships (SAR) : Substituents like ethoxy or trifluoromethyl groups modulate activity by altering electron density and steric effects .

Biological Activity

4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both furan and thiophene moieties, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core :
    • Reacting 4-ethoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.
    • Coupling this with an amine to form the benzamide.
  • Introduction of Furan and Thiophene Groups :
    • Utilizing coupling reactions such as Suzuki-Miyaura coupling to introduce furan and thiophene groups.
  • Final Assembly :
    • The final step involves coupling the furan-thiophene moiety with the benzamide core under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Studies have highlighted the potential anticancer effects of related benzamide derivatives. For example, certain compounds have demonstrated high efficacy in inhibiting cell proliferation in cancer cell lines, with IC50 values indicating promising potency . The presence of heterocyclic rings like furan and thiophene may enhance their interaction with biological targets such as DNA or specific enzymes involved in cancer cell growth .

Case Studies

  • Study on Antitumor Activity :
    • A study investigated various benzamide derivatives for their antitumor properties. Compounds similar to this compound displayed significant inhibition of cell growth in vitro, particularly in 2D cultures compared to 3D assays .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial activity of thiophene-containing compounds. Results indicated that these compounds effectively inhibited bacterial growth at varying concentrations, supporting the hypothesis that this compound could have similar effects .

Comparative Analysis

To understand the unique biological activities of this compound better, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
4-Ethoxy-N-(furan-2-yl)benzamideLacks thiophene groupModerate antimicrobial activity
4-Ethoxy-N-(thiophen-2-yl)benzamideLacks furan groupLower anticancer activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamideLacks ethoxy groupVaried biological activities

The presence of both furan and thiophene groups in this compound may confer unique electronic properties that enhance its biological interactions compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the preparation of furan and thiophene intermediates. For example, coupling reactions such as sulfonylation and acylation are employed to assemble the final structure. Key steps include:

  • Thiophene-furan intermediate synthesis : Thiourea and α-haloketones under acidic/basic conditions form the thiophene ring (e.g., via Hantzsch thiazole synthesis) .
  • Acylation : Reaction of the intermediate with 4-ethoxybenzoyl chloride in the presence of a coupling agent (e.g., carbodiimide) .
  • Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (room temperature to reflux), and purification via chromatography or recrystallization .

Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features indicate successful synthesis?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for ethoxy (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan/thiophene protons (δ 6.5–7.5 ppm), and benzamide carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~380–400) confirm purity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict biological targets, and what are the challenges in validating these predictions?

Molecular docking studies assess binding affinities to enzymes/receptors (e.g., kinases or urease). For example:

  • Target Identification : The furan-thiophene moiety may interact with hydrophobic pockets, while the benzamide group hydrogen-bonds to active sites .
  • Challenges : False positives due to flexible binding modes or solvent effects require validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How does the presence of the ethoxy group influence the compound’s reactivity compared to methoxy or trifluoromethoxy analogs?

  • Electronic Effects : Ethoxy’s electron-donating nature increases aromatic ring electron density, enhancing electrophilic substitution rates vs. electron-withdrawing trifluoromethoxy groups .
  • Steric Effects : Ethoxy’s larger size may hinder rotational freedom, affecting binding to targets compared to smaller methoxy analogs .
  • Lipophilicity : Ethoxy (logP ~2.5) balances solubility and membrane permeability better than highly lipophilic trifluoromethoxy derivatives (logP ~3.5) .

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. fungal strains) or incubation times .
  • Purity Issues : HPLC or TLC analysis ensures >95% purity; impurities (e.g., unreacted intermediates) can skew results .
  • Solubility : Use of DMSO vs. aqueous buffers impacts bioavailability. Pre-solubilization protocols must be standardized .

Q. What are best practices for determining the crystal structure of this compound using SHELX software?

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors .
  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and restrain similar bond lengths/angles.
  • Validation : Check R-factor convergence (R1 < 0.05) and validate via CIF checkers (e.g., PLATON) .

Q. How does the substitution pattern on the benzamide core affect antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with bacterial DNA vs. furan’s oxygen .
  • Ethoxy Position : Para-substitution (vs. meta) maximizes steric complementarity with enzyme active sites (e.g., urease inhibition IC₅₀ ~10 µM) .
  • Amide Linkers : N-methylation reduces metabolic degradation, improving in vivo half-life .

Methodological Notes

  • Contradictory Data : Cross-validate spectral and crystallographic data with computational models (e.g., DFT for NMR chemical shifts) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate experiments (n ≥ 3) .

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